3-Hydroxyflunitrazepam
Overview
Description
3-Hydroxy Flunitrazepam is a derivative of Flunitrazepam, a benzodiazepine known for its potent hypnotic, sedative, anxiolytic, and muscle relaxant properties . Benzodiazepines, including Flunitrazepam, are widely used in the management of anxiety disorders and insomnia . The hydroxylation at the 3-position of the benzodiazepine ring introduces unique pharmacological properties to the compound.
Mechanism of Action
Target of Action
3-Hydroxyflunitrazepam, a metabolite of flunitrazepam, primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors play a crucial role in mediating sleep (BNZ1) and affecting muscle relaxation, anticonvulsant activity, motor coordination, and memory (BNZ2) .
Mode of Action
This compound interacts with its targets by binding nonspecifically to the benzodiazepine receptors . This binding enhances the effects of gamma-aminobutyric acid-A (GABAA), an inhibitory neurotransmitter, by increasing GABA’s affinity for the GABA receptor . The binding of GABA to the site opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .
Biochemical Pathways
The metabolism of flunitrazepam to this compound is mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4 . These enzymes are involved in various metabolic pathways in the body.
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). Flunitrazepam is lipophilic and is absorbed very quickly and almost completely after oral administration . It is metabolized in the liver into major metabolites including this compound . The elimination half-life of flunitrazepam is between 18 to 26 hours, and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . It can cause anterograde amnesia and is sometimes used as a date rape drug .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances such as alcohol can enhance the effects of this compound . Additionally, genetic factors such as polymorphisms in the CYP2C19 enzyme can alter the metabolism of flunitrazepam, potentially affecting the efficacy and safety of the drug .
Biochemical Analysis
Biochemical Properties
3-Hydroxyflunitrazepam plays a crucial role in biochemical reactions, particularly in the metabolism of flunitrazepam. It is formed through the hydroxylation of flunitrazepam by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . These enzymes facilitate the conversion of flunitrazepam to this compound, which can then undergo further metabolic transformations. The interactions between this compound and these enzymes are essential for its formation and subsequent metabolism.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with gamma-aminobutyric acid (GABA) receptors, particularly GABAA receptors, enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . This modulation of GABAergic signaling pathways can impact neuronal activity and overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to benzodiazepine receptors, which are coupled to GABAA receptors, enhancing the affinity of GABA for its receptor . This binding opens chloride channels, resulting in hyperpolarization of the cell membrane and inhibition of neuronal excitation. Additionally, this compound may influence the expression of genes involved in GABAergic signaling and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its pharmacological activity . Long-term exposure to this compound may result in alterations in cellular function, including changes in receptor sensitivity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits sedative and anxiolytic effects, while higher doses can lead to toxic or adverse effects . Animal studies have shown that excessive doses of this compound can cause respiratory depression, motor impairment, and other toxicological effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including N-demethylation, 3-hydroxylation, nitro-reduction, and further N-acetylation . These pathways involve interactions with various enzymes, such as CYP2C19 and CYP3A4, which facilitate the conversion of flunitrazepam to its metabolites. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, genetic variations, and drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by its lipophilic nature and interactions with transporters and binding proteins . The compound is rapidly absorbed and distributed to various tissues, including the brain, where it exerts its pharmacological effects. The localization and accumulation of this compound can be influenced by factors such as blood-brain barrier permeability and tissue-specific transport mechanisms.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles, influencing its pharmacological and toxicological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Flunitrazepam typically involves the hydroxylation of Flunitrazepam. One common method is the direct acetoxylation of the 3-position of the benzodiazepine backbone using an oxidant that can be easily handled in a column reactor . This method ensures efficient and selective hydroxylation without causing significant side reactions.
Industrial Production Methods: Industrial production of 3-Hydroxy Flunitrazepam follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance the efficiency and scalability of the process . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Flunitrazepam undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent Flunitrazepam.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of Flunitrazepam.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Hydroxy Flunitrazepam has several scientific research applications:
Comparison with Similar Compounds
Flunitrazepam: The parent compound, known for its potent hypnotic and sedative effects.
Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.
Lorazepam: Known for its strong sedative and amnesic effects.
Nitrazepam: Used primarily for its hypnotic properties.
Uniqueness of 3-Hydroxy Flunitrazepam: The hydroxylation at the 3-position introduces unique pharmacokinetic and pharmacodynamic properties to the compound. This modification can alter its metabolism, duration of action, and interaction with GABA receptors, making it distinct from its parent compound and other benzodiazepines .
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4/c1-19-13-7-6-9(20(23)24)8-11(13)14(18-15(21)16(19)22)10-4-2-3-5-12(10)17/h2-8,15,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTUBZKMFRILQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987073 | |
Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67739-71-3 | |
Record name | 3-Hydroxyflunitrazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67739-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyflunitrazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067739713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYFLUNITRAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7TC72WAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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